Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate

Description

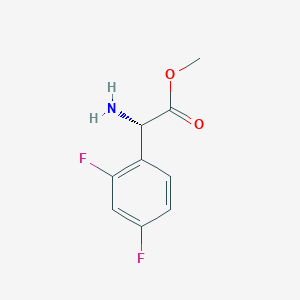

Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate (molecular formula: C₉H₉F₂NO₂) is a chiral ester derivative featuring a 2,4-difluorophenyl group and an amino acid backbone. Its stereochemistry is defined by the (2S) configuration, critical for its interactions in biological systems. The compound’s structure includes a methyl ester group, which enhances lipophilicity, and two fluorine atoms at the 2- and 4-positions of the phenyl ring, contributing to electronic and steric effects. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly for prodrugs or bioactive molecules targeting enzymes or receptors sensitive to fluorinated aromatic groups .

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(2,4-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRHYXPEKOXTLE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate typically involves the reaction of 2,4-difluorophenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. Post-reaction, the compound is typically isolated and purified using industrial-scale crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues with Fluorinated Phenyl Groups

Methyl 2-Amino-2-(4-fluorophenyl)acetate Structure: Single fluorine at the 4-position of the phenyl ring. Key Data: Synthesized with a 99% yield, forms a ∼50:50 diastereomer mixture (). Comparison: Reduced lipophilicity compared to the difluorinated analogue.

(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate hydrochloride Structure: R-configuration enantiomer of the target compound. Key Data: Similarity score of 0.69 (). Comparison: Enantiomeric differences can drastically alter pharmacokinetics and receptor interactions. The hydrochloride salt form improves aqueous solubility, making it more suitable for formulation than the free base .

Methyl (2S)-2-Amino-2-(4-hydroxyphenyl)acetate Structure: Hydroxyl group replaces fluorines. Key Data: Molecular weight 181.19 (). Comparison: The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing membrane permeability but enhancing solubility. Likely less metabolically stable than fluorinated analogues due to susceptibility to oxidation .

Analogues with Heteroatom Substituents

Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl Structure: Methoxy group at the 4-position. Key Data: Priced at €178.00/250 mg (). Comparison: The electron-donating methoxy group may enhance resonance stabilization, altering electronic properties and reactivity.

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid Structure: Chlorine and methoxy substituents. Key Data: Priced at €374.00/250 mg (). Comparison: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric bulk and reduce metabolic stability. The carboxylic acid form (vs. ester) impacts bioavailability .

Derivatives with Multiple Halogen Substituents

3,4,5-Trifluorophenylacetic Acid

- Structure : Three fluorines on the phenyl ring.

- Key Data : Similarity score of 0.73 ().

- Comparison : Increased fluorination enhances lipophilicity and metabolic resistance but may raise toxicity concerns. The carboxylic acid group reduces cell permeability compared to ester derivatives .

Methyl 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetate Structure: Combined fluoro and methoxy substituents. Key Data: Discontinued commercial availability (). Comparison: Synergistic electronic effects from mixed substituents could modulate reactivity and target selectivity.

Data Table: Key Attributes of Selected Analogues

Research Findings and Implications

- Stereochemistry : The (2S) configuration in the target compound is crucial for bioactivity, as enantiomers (e.g., R-form in ) may exhibit divergent pharmacological profiles .

- Fluorine Effects: Difluorination at the 2,4-positions balances lipophilicity and electronic effects, enhancing target binding and metabolic stability compared to mono- or non-fluorinated analogues .

- Synthetic Challenges : Diastereomer formation () and enantiomeric purity are critical concerns, necessitating advanced chiral synthesis techniques .

Biological Activity

Methyl (2S)-2-amino-2-(2,4-difluorophenyl)acetate, also known as methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, is a compound that has garnered attention in various biological and medicinal chemistry studies. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C9H10F2N O2

- Molecular Weight : 237.63 g/mol

- CAS Number : 2061996-82-3

- IUPAC Name : methyl (S)-2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The compound's amino group can form hydrogen bonds with active site residues of enzymes, while the difluorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

-

Enzyme Inhibition :

- This compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In studies, it exhibited promising inhibitory activity against these enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

The selectivity index indicates a preference for BChE inhibition over AChE, suggesting potential therapeutic applications in conditions where BChE modulation is desirable .Compound AChE IC50 (µM) BChE IC50 (µM) Selectivity Index This compound 36.05 22.23 1.62 -

Anti-inflammatory Effects :

- The compound has shown anti-inflammatory properties in various experimental models. For instance, it was tested in carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation markers.

This data suggests that the compound may selectively inhibit COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).Test Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index This compound 5.46 0.78 7.23 - Cytotoxicity Studies :

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound alongside its analogs:

- A study reported that derivatives of methyl (2S)-amino compounds exhibited varied activities against different enzyme targets, highlighting the significance of structural modifications on biological activity.

- Another investigation into structure–activity relationships (SARs) revealed that the presence of electron-withdrawing groups like fluorine enhances the inhibitory potency against cholinesterases compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate, and how is its structural integrity confirmed?

- Answer : A typical synthesis involves condensation reactions using fluorinated phenyl precursors. For example, a related compound, methyl (2S)-2-[[(2,3-difluorophenyl)methylamino]-methylamino]-3,3-dimethylbutanoate, was synthesized via borane-pyridine reduction under a nitrogen atmosphere, followed by purification using C18 reverse-phase chromatography . Structural confirmation employs LCMS (m/z 411.5 [M+H]⁺) and HPLC (retention time: 1.03 minutes) .

Q. Which spectroscopic techniques are critical for characterizing the 2,4-difluorophenyl moiety in this compound?

- Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (e.g., para vs. ortho positions).

- High-resolution MS : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry, as demonstrated in structurally similar compounds like ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Answer : Use inert atmospheres (e.g., nitrogen) to prevent oxidation . Waste must be segregated and treated by certified biohazard disposal services to avoid environmental contamination . Personal protective equipment (PPE), including gloves and fume hoods, is mandatory .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Answer : Chiral resolution techniques, such as enantioselective chromatography or kinetic resolution using chiral catalysts, are critical. For example, borane-pyridine complexes in methanol selectively reduce intermediates to favor the (2S) configuration . Purity validation requires chiral HPLC with a cellulose-based column .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS) post-synthesis?

- Answer :

- Cross-validation : Compare data with structurally analogous compounds (e.g., ethyl 2-[(2,4-difluorophenyl)amino]acetate) .

- Isotopic labeling : Use deuterated solvents to clarify ambiguous peaks in ¹H/¹³C NMR.

- Computational modeling : Predict NMR/MS spectra using DFT calculations (e.g., Gaussian software) to identify discrepancies .

Q. How does the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : The electron-withdrawing fluorine atoms enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. This is evidenced in related trifluoromethylation reactions using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate . Steric effects from fluorine substituents may require optimized reaction temperatures (e.g., 80°C in DMF) .

Q. Can computational chemistry predict the metabolic stability of this compound in drug development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.